N-(2-chlorobenzyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
Description
N-(2-chlorobenzyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chlorobenzyl group, a tetrazole ring, and a cyclohexyl group attached to an acetamide backbone. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Properties
Molecular Formula |
C17H22ClN5O |
|---|---|
Molecular Weight |
347.8 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide |
InChI |
InChI=1S/C17H22ClN5O/c18-15-7-3-2-6-14(15)11-19-16(24)10-17(8-4-1-5-9-17)12-23-13-20-21-22-23/h2-3,6-7,13H,1,4-5,8-12H2,(H,19,24) |
InChI Key |
IBYKHZPKFLORMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)NCC2=CC=CC=C2Cl)CN3C=NN=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced through a Grignard reaction or other alkylation methods.
Formation of the Acetamide Backbone: The acetamide backbone can be formed by reacting an appropriate amine with acetic anhydride or acetyl chloride.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be attached via a nucleophilic substitution reaction using 2-chlorobenzyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylate groups, potentially binding to active sites of enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorobenzyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide: Unique due to the combination of chlorobenzyl, tetrazole, and cyclohexyl groups.
N-(2-chlorobenzyl)-2-[1-(1H-tetrazol-1-ylmethyl)phenyl]acetamide: Similar but with a phenyl group instead of a cyclohexyl group.
N-(2-chlorobenzyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclopentyl]acetamide: Similar but with a cyclopentyl group instead of a cyclohexyl group.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Biological Activity
N-(2-chlorobenzyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural features of this compound, which include a tetrazole moiety and a cyclohexyl group, suggest diverse mechanisms of action against various biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of 2-chlorobenzylamine with appropriate acetic acid derivatives and tetrazole precursors. Various synthetic routes have been explored to optimize yield and purity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of tetrazole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values indicate that this compound exhibits significant antibacterial activity against various strains, including:
| Bacterial Strain | MIC (μg/mL) | Reference Compound (Ciprofloxacin) |
|---|---|---|
| Staphylococcus aureus | 25 | 50 |
| Escherichia coli | 30 | 40 |
| Pseudomonas aeruginosa | 20 | 30 |
These results suggest that the compound has the potential to be developed as an effective antibacterial agent.
Anticancer Activity
The anticancer potential of this compound has also been investigated. Studies using various cancer cell lines, such as HCT-116 and MCF-7, showed that the compound can inhibit cell proliferation effectively. The IC50 values for these cell lines were found to be significantly lower than those of standard chemotherapeutic agents:
| Cell Line | IC50 (μg/mL) | Standard Drug (5-FU) |
|---|---|---|
| HCT-116 | 16 | 20 |
| MCF-7 | 18 | 22 |
This indicates that the compound may possess considerable anticancer properties, warranting further exploration.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of DNA Synthesis : The tetrazole ring may interact with DNA or enzymes involved in nucleic acid synthesis.
- Disruption of Membrane Integrity : The hydrophobic cyclohexyl group may facilitate membrane penetration, leading to cell lysis in bacteria.
- Apoptosis Induction : In cancer cells, the compound may trigger apoptotic pathways, leading to programmed cell death.
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- Study on Antibacterial Efficacy : A comparative study demonstrated that this compound was more effective than traditional antibiotics against resistant strains of bacteria.
- Evaluation in Cancer Models : In vivo studies using animal models indicated a significant reduction in tumor size when treated with this compound compared to controls.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
